molecular formula C14H12FN3O3S2 B11711511 4-fluoro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide

4-fluoro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide

Cat. No.: B11711511
M. Wt: 353.4 g/mol
InChI Key: FQHOKHIYKQCJEM-UHFFFAOYSA-N
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Description

1-(4-FLUOROBENZOYL)-3-(4-SULFAMOYLPHENYL)THIOUREA is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzoyl group and a sulfamoylphenyl group attached to a thiourea backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-FLUOROBENZOYL)-3-(4-SULFAMOYLPHENYL)THIOUREA typically involves the reaction of 4-fluorobenzoyl chloride with 4-sulfamoylaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(4-FLUOROBENZOYL)-3-(4-SULFAMOYLPHENYL)THIOUREA undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

1-(4-FLUOROBENZOYL)-3-(4-SULFAMOYLPHENYL)THIOUREA has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZOYL)-3-(4-SULFAMOYLPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of bacterial DNA. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-FLUOROBENZOYL)-3-(4-SULFAMOYLPHENYL)THIOUREA can be compared with other similar compounds, such as:

    1-(4-CHLOROBENZOYL)-3-(4-SULFAMOYLPHENYL)THIOUREA: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    1-(4-FLUOROBENZOYL)-3-(4-AMINOPHENYL)THIOUREA:

The uniqueness of 1-(4-FLUOROBENZOYL)-3-(4-SULFAMOYLPHENYL)THIOUREA lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C14H12FN3O3S2

Molecular Weight

353.4 g/mol

IUPAC Name

4-fluoro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C14H12FN3O3S2/c15-10-3-1-9(2-4-10)13(19)18-14(22)17-11-5-7-12(8-6-11)23(16,20)21/h1-8H,(H2,16,20,21)(H2,17,18,19,22)

InChI Key

FQHOKHIYKQCJEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)F

Origin of Product

United States

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